Behenamide

説明

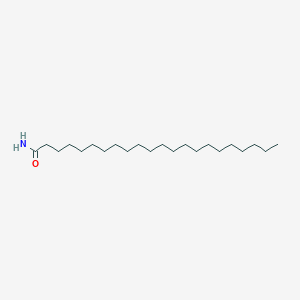

Structure

2D Structure

特性

IUPAC Name |

docosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H2,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAWFNKFUWGRJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062821 | |

| Record name | Docosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Solid | |

| Record name | Docosanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Docosanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3061-75-4 | |

| Record name | Behenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3061-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003061754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Docosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEHENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI790A5561 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Docosanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110 - 113 °C | |

| Record name | Docosanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what is the chemical structure of behenamide

An In-depth Technical Guide to Behenamide

Introduction

This compound, systematically known as docosanamide, is a saturated fatty acid amide derived from behenic acid.[1] Its chemical structure is characterized by a long, 22-carbon aliphatic chain, making it a waxy, solid substance at room temperature.[2][3] This compound and its derivatives are of significant interest in various industrial and research applications, primarily for their properties as slip agents, lubricants, and release agents.[4][5] In the realm of life sciences, as a fatty acid amide, it is studied for its potential interactions with lipid metabolism and signaling pathways.[6][7] This guide provides a detailed overview of its chemical structure, physicochemical properties, relevant experimental protocols, and its place in biochemical pathways.

Chemical Structure and Identification

This compound is a primary fatty amide, consisting of a 22-carbon acyl chain attached to an amide functional group (-CONH₂).[8] The long, saturated hydrocarbon tail is hydrophobic, while the amide group provides a polar head. This amphipathic nature influences its physical properties and applications.

The key identifiers for this compound are summarized below:

-

IUPAC Name : docosanamide[9]

-

Synonyms : Amide C22, Docosanamide, Behenic acid amide[2][8]

-

Linear Formula : CH₃(CH₂)₂₀CONH₂

Physicochemical Properties

The physical and chemical properties of this compound are largely dictated by its long, saturated alkyl chain. It is a stable, non-ionic compound.[11] A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 339.60 g/mol | [4][8] |

| Melting Point | 110-113 °C | [2] |

| Boiling Point | 471.1 ± 13.0 °C (Predicted) | [2][11] |

| Density | 0.9 ± 0.1 g/cm³ | [11] |

| Water Solubility | 0.0002878 mg/L at 25 °C (Estimated) | [11] |

| Physical State | White to off-white solid (waxy powder or pellets) | [1][2][3] |

| logP (o/w) | 9.329 (Estimated) | [12] |

Experimental Protocols

Protocol for Characterization of Surface-Segregated this compound in Polyethylene (B3416737) Films

This compound is frequently used as a slip agent in polymer manufacturing.[2] The following protocol outlines a methodology for the characterization of this compound that has migrated to the surface of a polymer film, based on techniques described in the literature.[2][13]

Objective: To identify and quantify the presence and distribution of this compound on the surface of high-density polyethylene (HDPE) samples.

Materials:

-

HDPE samples produced with this compound.

-

Spectroscopy-grade solvents.

-

Reference standard of pure this compound.

Methodology:

-

Spectroscopic Analysis (Presence of Functional Groups):

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy:

-

Place the HDPE film sample directly onto the ATR crystal.

-

Apply consistent pressure to ensure good contact.

-

Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.

-

Analyze the spectrum for a characteristic amide peak around 1645 cm⁻¹, which indicates the presence of the amide functional group from this compound.[2]

-

-

X-ray Photoelectron Spectroscopy (XPS):

-

Place the sample in the ultra-high vacuum chamber of the XPS instrument.

-

Irradiate the sample surface with a monochromatic X-ray beam.

-

Acquire high-resolution spectra for the N 1s and O 1s regions.

-

The detection of nitrogen and oxygen peaks confirms the presence of the amide on the surface.[2]

-

-

-

Microscopic Analysis (Surface Distribution and Morphology):

-

Scanning Electron Microscopy (SEM):

-

Mount a small section of the HDPE film onto an SEM stub using conductive tape.

-

Sputter-coat the sample with a thin layer of gold or palladium to prevent charging.

-

Image the surface at various magnifications to observe the morphology of the segregated this compound. It may form distinct crystalline structures on the polymer surface.[2]

-

-

Atomic Force Microscopy (AFM):

-

Mount the sample on an AFM puck.

-

Engage the AFM tip with the sample surface.

-

Scan the surface in tapping mode to generate topography and phase images.

-

These images will reveal the fine details of the distribution and structure of this compound crystals at the nanoscale.[13]

-

-

-

Surface Energy Measurement:

-

Contact Angle Goniometry:

-

Place a droplet of deionized water and a droplet of a nonpolar liquid (e.g., diiodomethane) on the film surface.

-

Measure the static contact angle for each liquid.

-

Use the measured angles and known surface tensions of the liquids to calculate the surface energy of the film. Migration of this compound to the surface is expected to lower the surface energy.[13]

-

-

Biochemical Context and Signaling

Fatty acid amides constitute a class of endogenous lipid signaling molecules.[14] While this compound's specific signaling roles are not as extensively characterized as other amides like oleamide (B13806) or anandamide, it is known to interact with enzymes that regulate lipid signaling pathways, such as fatty acid amide hydrolase (FAAH).[6][14] FAAH is the primary enzyme responsible for the degradation of N-acylethanolamines and other fatty acid amides. The interaction of this compound with this pathway suggests its potential to modulate cellular signaling processes.[6]

Caption: Logical workflow of this compound biosynthesis from behenic acid and its interaction with the FAAH enzyme.

References

- 1. CAS 3061-75-4: this compound | CymitQuimica [cymitquimica.com]

- 2. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - MedChem Express [bioscience.co.uk]

- 6. Buy this compound (EVT-304495) | 3061-75-4 [evitachem.com]

- 7. Docosanamide | 3061-75-4 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. Behenic amide [webbook.nist.gov]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. echemi.com [echemi.com]

- 12. This compound, 3061-75-4 [thegoodscentscompany.com]

- 13. researchgate.net [researchgate.net]

- 14. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Behenamide from Behenic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of behenamide from its precursor, behenic acid. The document details the core chemical processes, experimental protocols, and analytical characterization, with a focus on providing actionable information for laboratory and research applications.

Introduction

This compound (docosanamide) is a long-chain saturated fatty acid amide that finds applications in various industrial and research sectors. Its synthesis from behenic acid (docosanoic acid) is a fundamental process in oleochemistry. The primary and most common method for this conversion is the direct amidation of behenic acid with ammonia (B1221849).[1] This guide will focus on this principal synthetic route, providing detailed procedural information and relevant data.

Synthesis of this compound from Behenic Acid

The conversion of behenic acid to this compound is typically achieved through a direct amidation reaction. This process involves the reaction of the carboxylic acid with ammonia at elevated temperatures.[1] The overall reaction is a dehydration synthesis, where a molecule of water is eliminated for each molecule of this compound formed.

Reaction Mechanism and Conditions

The direct amidation reaction proceeds by the nucleophilic attack of ammonia on the carbonyl carbon of behenic acid. This is followed by the elimination of a water molecule to form the amide bond. The reaction is typically carried out at temperatures ranging from 150°C to 200°C under atmospheric pressure.[1] While the reaction can proceed without a catalyst, catalysts can be employed to increase the reaction rate and yield.

Alternative methods for the synthesis of fatty acid amides include the use of urea (B33335) as the ammonia source, sometimes in the presence of a Lewis acid catalyst.[2][3] Enzymatic synthesis using lipases has also been explored as a greener alternative.

Experimental Protocols

Representative Protocol for Direct Amidation of Behenic Acid

Materials:

-

Behenic Acid (C₂₂H₄₄O₂)

-

Ammonia (aqueous solution, e.g., 28-30%) or anhydrous ammonia gas

-

High-boiling point, inert solvent (optional, e.g., toluene, xylene)

-

Reaction vessel equipped with a mechanical stirrer, thermometer, and a condenser with a Dean-Stark trap (for azeotropic removal of water if a solvent is used)

Procedure:

-

Charging the Reactor: In a suitable reaction vessel, charge behenic acid. If using a solvent, add it to the reactor.

-

Heating: Begin heating the reaction mixture with stirring. For a solvent-free reaction, heat the behenic acid until it melts (melting point of behenic acid is approximately 74-80°C).

-

Introduction of Ammonia: Once the desired reaction temperature (typically 150-200°C) is reached, begin the slow addition of the ammonia source.[1] If using aqueous ammonia, the water will need to be removed as the reaction progresses. If using anhydrous ammonia gas, it can be bubbled through the molten behenic acid.

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops to a predetermined low level.

-

Work-up: After the reaction is complete, the crude this compound is cooled and solidified.

-

Purification: The crude product is then purified by recrystallization.[1]

Purification by Recrystallization

Procedure:

-

Solvent Selection: Choose a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization of fatty acid amides include ethanol, isopropanol, or acetone.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, activated carbon can be added to the hot solution to remove colored impurities. The solution is then hot-filtered to remove the activated carbon.[1]

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified this compound crystals by vacuum filtration.

-

Drying: Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Behenic Acid | ||

| Molecular Formula | C₂₂H₄₄O₂ | |

| Molecular Weight | 340.58 g/mol | |

| Melting Point | 74-80 °C | |

| This compound | ||

| Molecular Formula | C₂₂H₄₅NO | [1] |

| Molecular Weight | 339.60 g/mol | [1] |

| Melting Point | 108-115 °C | [2] |

| Appearance | White waxy solid | [1] |

Reaction Parameters and Yields

| Reaction Method | Reactants | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Direct Amidation | Behenic Acid, Ammonia | None | 150-200 | Not specified | 70-90 (Typical) | [1] |

| Microwave-assisted | Oleic Acid, Urea | Lewis Acid | 190 | 0.5 | 95 (Conversion) | [2] |

| Direct Amidation | Palmitic Acid, Primary Amine | CuO-CaCO₃ | 120 | 8 | Not specified | [4] |

| Direct Amidation | Stearic Acid, Monoethanolamine | None | 80 | 3 | 82.38 (Conversion) | [3] |

Note: The yields and conditions for oleic, palmitic, and stearic acid are provided as representative examples for long-chain fatty acid amidation.

Spectroscopic Data for this compound Characterization

| Spectroscopic Technique | Key Observations |

| Infrared (IR) Spectroscopy | Characteristic amide peak around 1645 cm⁻¹ (C=O stretching).[5] |

| ¹H Nuclear Magnetic Resonance (NMR) | Signals corresponding to the long aliphatic chain protons and the amide protons. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Signals for the carbonyl carbon and the carbons of the aliphatic chain. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of this compound (339.60 g/mol ). |

Mandatory Visualizations

Synthesis Workflow

References

- 1. Buy this compound (EVT-304495) | 3061-75-4 [evitachem.com]

- 2. US7098351B2 - Process for the production of fatty acid amides - Google Patents [patents.google.com]

- 3. arpnjournals.org [arpnjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Synthetic Route to Fatty Amides in Non-aqueous Reaction of Fatty Esters with Ammonium Salts and Methyl Amine | Abel-Anyebe | International Journal of Chemistry | CCSE [ccsenet.org]

The Occurrence and Extraction of Behenamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Behenamide, a saturated fatty acid amide, holds significant interest across various industrial sectors, from polymer manufacturing to pharmaceuticals, owing to its unique physicochemical properties. This technical guide provides a comprehensive overview of the natural sources of this compound, primarily through its precursor behenic acid, and details the methodologies for its extraction and synthesis. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering in-depth information on data presentation, experimental protocols, and relevant biological pathways.

Natural Sources of this compound Precursor: Behenic Acid

This compound is synthetically derived from behenic acid (docosanoic acid), a long-chain saturated fatty acid found in various plant-based oils. The concentration of behenic acid in these natural sources can vary depending on the plant species, cultivation conditions, and extraction methods.

Quantitative Data on Behenic Acid in Natural Sources

The following table summarizes the behenic acid content in several commercially significant plant oils.

| Natural Source | Scientific Name | Behenic Acid Content (%) | Reference(s) |

| Moringa Seed Oil | Moringa oleifera | 6.0% - 7.0% | [1] |

| Peanut Oil | Arachis hypogaea | 1.0% - 5.0% | [2] |

| Rapeseed Oil (Canola) | Brassica napus | 0.5% - 3.0% | |

| Sunflower Oil | Helianthus annuus | 0.5% - 1.5% | [3] |

| Mustard Seed Oil | Brassica juncea | 2.0% - 3.0% |

Note: The percentages can fluctuate based on the specific cultivar and processing techniques.

A methanolic extract of Moringa oleifera seeds has been shown to contain approximately 1.48% behenic acid[1][4][5].

Extraction and Synthesis of this compound

The industrial production of this compound is typically a two-step process: first, the extraction of behenic acid from its natural oil source, and second, the chemical conversion of behenic acid into this compound.

Extraction of Behenic Acid from Plant Oils

The extraction of behenic acid from plant oils generally involves the hydrolysis of triglycerides to yield free fatty acids, followed by fractional distillation or crystallization to isolate the behenic acid.

Experimental Protocol: Alkaline Hydrolysis and Fractional Distillation

-

Saponification: The crude plant oil is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The mixture is heated under reflux to facilitate the saponification of triglycerides into glycerol (B35011) and fatty acid salts (soaps).

-

Acidification: After cooling, the mixture is acidified with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to protonate the fatty acid salts, yielding a mixture of free fatty acids.

-

Separation: The fatty acid mixture, which is immiscible with the aqueous layer, is separated.

-

Washing and Drying: The fatty acid layer is washed with water to remove any remaining mineral acid and salts, and then dried using an anhydrous drying agent (e.g., sodium sulfate).

-

Fractional Distillation: The mixture of free fatty acids is subjected to fractional distillation under reduced pressure. Due to differences in their boiling points, the fatty acids can be separated. Behenic acid, having a high molecular weight, will distill at a higher temperature compared to shorter-chain fatty acids.

Synthesis of this compound from Behenic Acid

This compound is synthesized from behenic acid through an amidation reaction. This can be achieved through several methods, including the conversion of behenic acid to an acyl chloride followed by reaction with ammonia (B1221849), or by direct amidation at high temperatures.

Experimental Protocol: Synthesis via Acyl Chloride

-

Acyl Chloride Formation: Behenic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent (e.g., dichloromethane (B109758) or toluene). The reaction is usually carried out at room temperature or with gentle heating. The completion of the reaction is indicated by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Reagent: The excess chlorinating agent and solvent are removed under reduced pressure to yield crude behenoyl chloride.

-

Amidation: The crude behenoyl chloride is dissolved in an inert solvent and reacted with an excess of ammonia (either as a gas bubbled through the solution or as a concentrated aqueous solution). The reaction is typically exothermic and may require cooling.

-

Isolation and Purification: The resulting this compound precipitates from the reaction mixture. It is then collected by filtration, washed with water to remove ammonium (B1175870) chloride, and then with a cold solvent to remove any unreacted starting material. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetone).

Signaling Pathways of Fatty Acid Amides

While a specific signaling pathway for this compound has not been extensively elucidated, the pathways of other structurally similar fatty acid amides, such as anandamide (B1667382) and oleoylethanolamide, are well-documented and can serve as a model. These molecules are known to act as signaling lipids, particularly within the endocannabinoid system and through peroxisome proliferator-activated receptors (PPARs).

Representative Signaling Pathway: Anandamide Metabolism and Action

Anandamide (N-arachidonoylethanolamine) is an endogenous cannabinoid that plays a crucial role in regulating pain, mood, and appetite. Its signaling is tightly controlled by its synthesis, interaction with cannabinoid receptors, and subsequent degradation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Docosanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosanamide, also known as behenamide, is a long-chain saturated fatty acid amide with the chemical formula C₂₂H₄₅NO.[1][2][3] This white, waxy solid is of significant interest across various scientific disciplines due to its unique physicochemical properties.[1] Primarily used in the polymer industry as a slip and anti-blocking agent, its structural similarity to endogenous signaling lipids has prompted investigations into its biological activities. This guide provides a comprehensive overview of the physical and chemical properties of docosanamide, detailed experimental protocols for their characterization, and a discussion of its potential biological relevance, presented with the technical depth required for research and development professionals.

Core Physical and Chemical Properties

The fundamental properties of docosanamide are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General and Physical Properties of Docosanamide

| Property | Value | References |

| Synonyms | This compound, Behenic acid amide | [2][3][4] |

| CAS Number | 3061-75-4 | [1][4][5][6] |

| Molecular Formula | C₂₂H₄₅NO | [1][2][3][4][5] |

| Molecular Weight | 339.60 g/mol | [1][3][4][5] |

| Appearance | White to off-white waxy solid or powder | [1] |

| Melting Point | 110-113 °C | [4][5][6][7] |

| Boiling Point | 471.1 ± 13.0 °C (Predicted) | [6][8] |

| Density | ~0.865 g/cm³ | [4][8] |

| Flash Point | 100 °C | [4][6][8] |

Table 2: Solubility Profile of Docosanamide

| Solvent | Solubility | References |

| Water | Insoluble (0.00029 mg/L @ 25 °C, est.) | [4][7] |

| Ethanol | Soluble | [1] |

| Chloroform | Soluble (Slightly, Heated) | [1][6][8] |

| Benzene | Soluble | [1] |

| Dichloromethane | Slightly Soluble | [6][8] |

| Methanol | Very Slightly Soluble | [6][8] |

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the identification and characterization of docosanamide.

Table 3: Key Spectroscopic Data for Docosanamide

| Technique | Key Features and Observations | References |

| FTIR (Melt, Crystalline Phase) | Characteristic peaks for N-H stretching, C=O stretching (Amide I), and N-H bending (Amide II). | [5] |

| Mass Spectrometry (GC-MS) | Molecular ion peak consistent with the molecular weight. Fragmentation pattern typical for a long-chain fatty amide. | [5] |

| ¹³C NMR | Signals corresponding to the carbonyl carbon, and a series of signals for the methylene (B1212753) carbons in the long alkyl chain. | [5] |

| ¹H NMR | Signals for the amide protons, the alpha-methylene protons, and the long chain of methylene protons, and the terminal methyl protons. |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of docosanamide.

Melting Point Determination (Capillary Method)

The melting point of docosanamide can be determined using a standard capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry docosanamide is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a rate of 10-15 °C per minute initially.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded.

-

Refinement: For a more accurate determination, the procedure is repeated with a fresh sample, and the heating rate is slowed to 1-2 °C per minute as the previously determined approximate melting point is approached.

References

- 1. Oleamide: a fatty acid amide signaling molecule in the cardiovascular system? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Antimicrobial and cytotoxic activities of natural (Z)-13-docosenamide derived from Penicillium chrysogenum [frontiersin.org]

- 3. scienceopen.com [scienceopen.com]

- 4. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Behenamide (CAS 3061-75-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Behenamide (docosanamide), with the CAS number 3061-75-4, is a saturated long-chain fatty acid amide derived from behenic acid.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and analytical methods. Primarily utilized in the polymer industry as a slip and anti-blocking agent, this compound also exhibits noteworthy biological activities, including angiogenic properties and potential interactions with the endocannabinoid system. This document consolidates available quantitative data, outlines detailed experimental protocols for its synthesis and analysis, and proposes a logical workflow for investigating its biological mechanisms.

Chemical and Physical Properties

This compound is a white to off-white waxy solid at room temperature.[1][2] It is characterized by its long 22-carbon chain, which imparts significant hydrophobicity, making it insoluble in water but soluble in various organic solvents.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3061-75-4 | [1][2] |

| Molecular Formula | C22H45NO | [1][2][3] |

| Molecular Weight | 339.60 g/mol | [2][3] |

| Appearance | White to off-white waxy solid/powder/pellets | [1][2][4] |

| Melting Point | 110-113 °C | [3][5] |

| Boiling Point (Predicted) | 471.1 ± 13.0 °C at 760 mmHg | [3][5] |

| Density | ~0.87 g/cm³ at 25°C | [2] |

| Solubility in Water | Insoluble | [1][2] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), chloroform, toluene, isopropanol, methanol, methyl ethyl ketone | [1][2][4] |

| Flash Point | ~320 °C | [6][7] |

| Purity (Typical Commercial Grades) | >75.0% to >98% (by GC) | [1][8][9] |

Synthesis

The primary industrial synthesis of this compound involves the direct amidation of behenic acid (docosanoic acid) with ammonia (B1221849).[10] This reaction typically requires high temperatures to drive the dehydration and form the amide bond.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from behenic acid and ammonia.

Materials:

-

Behenic acid (docosanoic acid)

-

Anhydrous ammonia gas

-

Nitrogen gas

-

Catalyst (optional, e.g., a Lewis acid)

-

High-pressure reaction vessel equipped with a stirrer, gas inlet, and condenser

Procedure:

-

Charge the reaction vessel with behenic acid.

-

Purge the vessel with nitrogen gas to remove air and moisture.

-

Heat the vessel to melt the behenic acid (melting point of behenic acid is ~80°C).

-

Once molten, begin stirring and introduce anhydrous ammonia gas into the reactor.

-

Increase the temperature to 180-220°C. The reaction is typically carried out under pressure.

-

Maintain the reaction conditions for several hours. The reaction progress can be monitored by measuring the acid value of the reaction mixture.

-

After the reaction is complete, cool the reactor and vent the excess ammonia.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield a white, waxy solid.

Diagram 1: Synthesis of this compound

Industrial Applications

The primary application of this compound is in the plastics industry as a slip agent and anti-blocking agent, particularly for polyethylene (B3416737) and polypropylene (B1209903) films.[11][12] It migrates to the polymer surface, reducing the coefficient of friction and preventing adhesion between film layers.[11]

Table 2: Coefficient of Friction (COF) Data for Polymer Films

| Polymer | Additive | Additive Concentration | Coefficient of Friction (COF) | Source(s) |

| Polypropylene | This compound | Not specified | ~0.15 - 0.35 | [4] |

| LLDPE | This compound | 1080 ppm | ~0.48 |

Biological Activity and Potential Applications

While its industrial applications are well-established, this compound also possesses biological activities that are of interest to researchers and drug development professionals.

Angiogenic Properties

This compound has been identified as a fatty acid amide with angiogenic properties.[13][14] An early study by Wakamatsu et al. (1990) reported that related fatty acid amides induced angiogenesis in a chorioallantoic membrane (CAM) assay.[1] However, this study noted a low specificity of the chemical structure for this activity and did not provide quantitative data specifically for this compound.[1] The mechanism behind this angiogenic activity remains largely unknown, and it has been reported that it does not promote the proliferation of endothelial cells or induce inflammatory effects.[1][13][14]

Interaction with Fatty Acid Amide Hydrolase (FAAH)

This compound belongs to the class of fatty acid amides, which are known to be substrates and inhibitors of Fatty Acid Amide Hydrolase (FAAH).[10] FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide (B1667382).[15] Inhibition of FAAH can potentiate endocannabinoid signaling, which has therapeutic potential for pain, anxiety, and inflammation.[15] While this compound's direct interaction and inhibitory potency (e.g., IC50) against FAAH have not been extensively reported in the literature, its structural similarity to known FAAH substrates suggests it is a candidate for investigation.

Proposed Experimental Workflows for Biological Investigation

Given the limited detailed information on the specific biological mechanisms of this compound, the following workflows are proposed for its investigation.

Diagram 2: Proposed Workflow for Investigating Angiogenic Mechanism

References

- 1. Isolation of fatty acid amide as an angiogenic principle from bovine mesentery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angiogenesis inhibitors identified by cell-based high-throughput screening: synthesis, structure-activity relationships and biological evaluation of 3-[(E)-styryl]benzamides that specifically inhibit endothelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oaepublish.com [oaepublish.com]

- 7. Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. search.lib.umanitoba.ca [search.lib.umanitoba.ca]

- 10. Docosahexaenoic acid inhibits vascular endothelial growth factor (VEGF)-induced cell migration via the GPR120/PP2A/ERK1/2/eNOS signaling pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. regmednet.com [regmednet.com]

- 15. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Solubility of Behenamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenamide, a long-chain saturated fatty amide, is a waxy, crystalline solid with a lipophilic nature. Its utility in various industrial and pharmaceutical applications is often dictated by its solubility characteristics in organic solvents. This technical guide provides a detailed overview of the solubility of this compound, presenting available quantitative and qualitative data. Furthermore, it outlines a comprehensive experimental protocol for determining the solubility of this compound and includes a visual representation of the experimental workflow.

Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide also includes data for structurally similar long-chain fatty amides, namely stearamide and erucamide. This comparative data provides valuable insights into the expected solubility behavior of this compound.

Core Principles of this compound Solubility

The solubility of this compound is primarily governed by the "like dissolves like" principle. Its long, nonpolar C22 alkyl chain dictates a preference for nonpolar organic solvents. The presence of the polar amide headgroup (-CONH2) allows for some degree of interaction with more polar solvents, particularly at elevated temperatures. The dissolution of this compound, like many waxy solids, is an endothermic process, meaning its solubility generally increases with temperature.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound is limited. The following table summarizes the available qualitative and quantitative data for this compound and the structurally similar long-chain fatty amides, stearamide and erucamide. This information is crucial for solvent selection in various applications.

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | Ethanol | Not Specified | Soluble | Qualitative |

| Chloroform | Not Specified | Soluble | Qualitative | |

| Toluene | Not Specified | Soluble | Qualitative | |

| Isopropanol | Not Specified | Soluble | Qualitative | |

| Methanol | Not Specified | Soluble | Qualitative | |

| Methyl Ethyl Ketone | Not Specified | Soluble | Qualitative | |

| Benzene | Not Specified | Soluble | Qualitative | |

| Stearamide | Ethanol | Not Specified | ~22 mg/mL | Quantitative[1] |

| DMSO | Not Specified | ~20 mg/mL | Quantitative[1] | |

| Dimethylformamide | Not Specified | ~14 mg/mL | Quantitative[1] | |

| Chloroform | Not Specified | Soluble | Qualitative[2][3] | |

| Methylene Chloride | Not Specified | Soluble | Qualitative[2] | |

| Ether | Not Specified | Slightly Soluble | Qualitative[2] | |

| Erucamide | Ethanol | Not Specified | Soluble | Qualitative[4] |

| Acetone | Not Specified | Soluble | Qualitative[4] | |

| Xylene | Not Specified | Soluble | Qualitative[4] | |

| Ketones | Not Specified | Soluble | Qualitative[5] | |

| Esters | Not Specified | Soluble | Qualitative[5] | |

| Alcohols | Not Specified | Soluble | Qualitative[5] | |

| Ethers | Not Specified | Soluble | Qualitative[5] | |

| Benzene | Not Specified | Soluble | Qualitative[5] |

Experimental Protocol: Determination of this compound Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent using the isothermal equilibrium gravimetric method.[6][7][8]

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, appropriate pore size)

-

Evaporating dishes or pre-weighed aluminum pans

-

Drying oven

-

Desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. A visible excess of solid should remain to ensure saturation is achieved.

-

Accurately pipette a known volume (e.g., 10 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The equilibration time should be determined experimentally by taking measurements at different time points until the solubility value remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent precipitation of the solute upon cooling.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish.

-

-

Gravimetric Analysis:

-

Record the exact weight of the evaporating dish containing the filtered saturated solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood or under a gentle stream of nitrogen.

-

Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of this compound (typically around 105-110°C) until a constant weight is achieved.

-

Cool the evaporating dish in a desiccator to room temperature before weighing.

-

3. Calculation of Solubility:

The solubility of this compound is calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

Mandatory Visualization

Caption: Experimental Workflow for Gravimetric Solubility Determination.

References

An In-depth Technical Guide to the Thermal Stability and Melting Point of Behenamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenamide, also known as docosanamide, is a long-chain saturated fatty acid amide. Its unique physicochemical properties, including a high melting point and excellent thermal stability, make it a valuable excipient in various pharmaceutical formulations. It serves diverse functions such as a lubricant, anti-adherent, and controlled-release agent. A thorough understanding of its thermal behavior is paramount for formulation development, manufacturing processes, and ensuring the stability of the final drug product. This guide provides a comprehensive overview of the thermal stability and melting point of this compound, supported by quantitative data and detailed experimental protocols.

Thermal Properties of this compound

This compound exhibits a well-defined melting point and a high degree of thermal stability, attributed to its long, saturated hydrocarbon chain and the presence of intermolecular hydrogen bonding between the amide groups.

Melting Point

The melting point of this compound is a critical parameter for its application in processes such as hot-melt extrusion and granulation. Differential Scanning Calorimetry (DSC) is the primary technique used to determine the melting point and other thermal transitions. The melting point of this compound consistently falls within a narrow range, indicating its high purity in commercial grades.

Thermal Stability

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of this compound by monitoring its mass loss as a function of temperature. This compound is thermally stable at temperatures well above its melting point, a crucial attribute for pharmaceutical processes that involve elevated temperatures. Its decomposition typically occurs at significantly higher temperatures. The flash point of this compound is also notably high, further underscoring its thermal robustness.

Data Presentation

The following table summarizes the key quantitative thermal properties of this compound collated from various sources.

| Property | Value | Analytical Technique |

| Melting Point Range | 105 - 115 °C[1][2][3] | Differential Scanning Calorimetry (DSC) |

| 110 - 113 °C[4] | Not specified | |

| 111 - 112 °C[5] | Not specified | |

| Flash Point | ~320 °C[6] | Not specified |

| Boiling Point | 471.1 ± 13.0 °C (Predicted)[4] | Not specified |

| Thermal Stability | Generally stable below 200°C[7] | Thermogravimetric Analysis (TGA) |

Experimental Protocols

Detailed methodologies for the characterization of the thermal properties of this compound are outlined below. These protocols are based on standard practices for the analysis of fatty amides.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a standard aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to ensure a closed system. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Purge Gas: Nitrogen, at a flow rate of 20-50 mL/min, to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 150 °C at a constant heating rate of 10 °C/min.

-

-

-

Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of this compound. The peak temperature is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and decomposition profile of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-15 mg of this compound powder into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Purge Gas: Nitrogen, at a flow rate of 20-50 mL/min, to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The thermogram provides information on the temperature ranges of stability and the kinetics of decomposition.

Visualizations

Logical Relationship between Structure and Thermal Properties

The thermal properties of fatty acid amides like this compound are intrinsically linked to their molecular structure. The long saturated alkyl chain allows for strong van der Waals forces, while the amide group facilitates intermolecular hydrogen bonding. These interactions require significant thermal energy to overcome, resulting in a high melting point and excellent thermal stability.

Caption: Structure-Property Relationship in this compound.

Experimental Workflow for Thermal Analysis

The systematic evaluation of the thermal properties of this compound involves a clear and logical workflow, from initial sample preparation to the final analysis and interpretation of the data obtained from DSC and TGA instrumentation.

Caption: Workflow for Thermal Characterization.

Conclusion

This compound is a highly stable excipient with a well-defined and relatively high melting point. Its robust thermal properties are a direct consequence of its long saturated hydrocarbon chain and the capacity for intermolecular hydrogen bonding. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in pharmaceutical formulations, particularly in processes requiring thermal stress. A comprehensive understanding of its thermal behavior is essential for optimizing manufacturing processes and ensuring the development of stable and efficacious drug products.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. 2017erp.com [2017erp.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and characterization of long-chain (C20 ~ C48) fatty acid amides (FAAms) from soybean oil and alkyl amines for phase change material applications [morressier.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Behenamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the fundamental physicochemical properties of behenamide, specifically its molecular formula and weight. These core attributes are foundational for its application in research and various industrial formulations.

Core Molecular Data

This compound, also known as docosanamide, is a long-chain saturated fatty amide.[1] Its fundamental molecular properties are summarized below.

Table 1: Molecular Properties of this compound

| Property | Value | References |

| Chemical Formula | C₂₂H₄₅NO | [1][2][3][4][5][6] |

| Molecular Weight | 339.60 g/mol | [3][4][7] |

| Exact Mass | 339.5988 g/mol | [8] |

| CAS Number | 3061-75-4 | [2][3][8] |

| Linear Formula | CH₃(CH₂)₂₀CONH₂ | [7] |

Methodology for Determination

The molecular formula and weight of chemical compounds like this compound are determined through standard, high-precision analytical techniques. While specific experimental protocols are proprietary to the conducting laboratory, the principles of the methodologies are well-established.

-

Elemental Analysis : This technique determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen) in a pure sample. The resulting percentage composition is used to derive the empirical formula, which is then confirmed as the molecular formula using mass spectrometry data.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry is employed to accurately measure the mass-to-charge ratio of the ionized molecule.[5] This provides a precise molecular weight, allowing for the confirmation of the elemental composition and structural integrity of the compound.[5] The exact mass obtained from MS is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

The workflow for these analytical determinations follows a standardized process from sample preparation to final data verification.

Caption: Analytical workflow for determining the molecular formula and weight of this compound.

Chemical Structure and Synonyms

This compound consists of a 22-carbon saturated fatty acid backbone attached to an amide functional group.[5] This long, linear hydrocarbon chain contributes to its waxy texture and hydrophobic properties.[1][5]

Common synonyms for this compound include:

References

- 1. CAS 3061-75-4: this compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Buy this compound (EVT-304495) | 3061-75-4 [evitachem.com]

- 6. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 7. ベヘニン酸アミド analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 8. Behenic amide [webbook.nist.gov]

The Biological Significance of Long-Chain Fatty Acid Amides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acid amides (LCFAAs) are a diverse class of endogenous lipid signaling molecules that play crucial roles in a multitude of physiological processes. These molecules, derived from the conjugation of a fatty acid with an amine, are broadly categorized into two main families: the N-acylethanolamines (NAEs) and the primary fatty acid amides (PFAMs). Their discovery and subsequent characterization have unveiled a complex signaling network that modulates pain, inflammation, neuroprotection, sleep, and appetite, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the core biological significance of LCFAAs, with a focus on their signaling pathways, quantitative data, and the experimental methodologies used to study them.

Classification and Key Members of Long-Chain Fatty Acid Amides

LCFAAs are structurally characterized by a long hydrocarbon chain attached to an amide group. The nature of the amine headgroup defines their classification.

-

N-Acylethanolamines (NAEs): This is the most extensively studied class of LCFAAs, where the fatty acid is linked to ethanolamine. Key members include:

-

Anandamide (B1667382) (AEA): The first identified endogenous cannabinoid, derived from arachidonic acid. It is a key player in the endocannabinoid system, influencing mood, appetite, pain perception, and memory.[1][2][3]

-

Palmitoylethanolamide (B50096) (PEA): Derived from palmitic acid, PEA is a potent anti-inflammatory and analgesic agent.[4][5][6] It does not bind to classical cannabinoid receptors but exerts its effects through other targets.[4]

-

Oleoylethanolamide (OEA): Derived from oleic acid, OEA is primarily involved in the regulation of appetite and body weight.

-

-

Primary Fatty Acid Amides (PFAMs): In this class, the fatty acid is amidated with ammonia. The most prominent member is:

-

Oleamide (B13806): The amide of oleic acid, first identified as an endogenous sleep-inducing lipid.[7] It also modulates the activity of various neurotransmitter systems.[8]

-

Biosynthesis and Degradation of Long-Chain Fatty Acid Amides

The cellular levels of LCFAAs are tightly regulated by a balance between their synthesis and degradation, which are catalyzed by specific enzymes.

Biosynthesis

The primary pathway for the biosynthesis of NAEs involves a two-step process:

-

Formation of N-acyl-phosphatidylethanolamine (NAPE): An N-acyltransferase (NAT) enzyme catalyzes the transfer of a fatty acyl chain from a donor phospholipid (like phosphatidylcholine) to the head group of phosphatidylethanolamine (B1630911) (PE), forming NAPE.[9][10][11]

-

Release of NAE: The enzyme N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) then hydrolyzes NAPE to release the NAE and phosphatidic acid.[12][13][14]

The biosynthesis of PFAMs is less clearly understood, but at least two pathways have been proposed, one involving cytochrome c and another utilizing peptidylglycine α-amidating monooxygenase (PAM).[15]

Degradation

The primary enzyme responsible for the degradation of both NAEs and PFAMs is Fatty Acid Amide Hydrolase (FAAH) .[7][16][17][18] FAAH is an intracellular serine hydrolase that breaks down LCFAAs into their constituent fatty acid and amine.[16][17] Inhibition of FAAH leads to an accumulation of endogenous LCFAAs, thereby potentiating their biological effects, which has made FAAH a significant target for drug development.[7][19]

Signaling Pathways of Key Long-Chain Fatty Acid Amides

LCFAAs exert their diverse physiological effects by interacting with a range of cellular receptors and ion channels.

Anandamide and the Endocannabinoid System

Anandamide is a key ligand of the endocannabinoid system, primarily acting through two G-protein coupled receptors (GPCRs):

-

Cannabinoid Receptor 1 (CB1): Predominantly expressed in the central nervous system, CB1 receptor activation by anandamide is responsible for the psychoactive effects associated with cannabinoids and plays a role in regulating neurotransmitter release.[1][3][20]

-

Cannabinoid Receptor 2 (CB2): Mainly found on immune cells, CB2 receptor activation is involved in modulating inflammatory responses.[1]

Anandamide also interacts with other targets, including the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain sensation.[9][19][21][22]

Anandamide Signaling Pathways.

Palmitoylethanolamide (PEA) Signaling

PEA exerts its anti-inflammatory and analgesic effects through a multi-target mechanism that is independent of CB1 and CB2 receptors.[4] Its primary targets include:

-

Peroxisome Proliferator-Activated Receptor-α (PPAR-α): PEA is an endogenous ligand for this nuclear receptor.[5][12] Activation of PPAR-α by PEA leads to the transcriptional regulation of genes involved in inflammation and lipid metabolism.[23][24][25]

-

G-protein coupled receptor 55 (GPR55): PEA can modulate the activity of this orphan GPCR, which is implicated in pain and inflammation.

-

Transient Receptor Potential Vanilloid 1 (TRPV1): PEA can indirectly modulate TRPV1 channels, contributing to its analgesic properties.[4]

Palmitoylethanolamide (PEA) Signaling Pathways.

Oleamide Signaling

Oleamide's primary role as a sleep-inducing molecule is thought to be mediated through its interaction with several neurotransmitter systems:[7][11]

-

GABA-A Receptors: Oleamide potentiates the function of GABA-A receptors, the major inhibitory neurotransmitter receptors in the brain, leading to a sedative effect.[26][27][28]

-

Serotonin (B10506) (5-HT) Receptors: Oleamide modulates the activity of various serotonin receptor subtypes, which are involved in the regulation of sleep-wake cycles and mood.[8][10]

-

Cannabinoid Receptors: Oleamide has been shown to have agonist activity at CB1 receptors, which may contribute to its sedative and other central nervous system effects.[15]

Oleamide Signaling Pathways.

Quantitative Data on Long-Chain Fatty Acid Amide Interactions

The following tables summarize key quantitative data for the interaction of prominent LCFAAs with their receptors and the kinetic parameters of the enzymes involved in their metabolism.

Table 1: Receptor Binding and Activation Data for Key LCFAAs

| Ligand | Receptor/Channel | Parameter | Value | Species | Reference |

| Anandamide | CB1 | Ki | ~89 nM | Human | |

| Anandamide | CB2 | Ki | ~371 nM | Human | |

| Anandamide | TRPV1 | pKi | 5.68 | Rat | |

| Palmitoylethanolamide | PPAR-α | EC50 | 3.1 ± 0.4 µM | Human | [5][12] |

| Oleamide | CB1 | EC50 | 1.64 µM | Rat | [15] |

| Oleamide | GABA-A Receptor | - | Potentiation at 20 µM | Rat | [26][27] |

| Oleamide | Voltage-gated Na+ channels | EC50 | 4.1 µM | Rat | [26][27] |

| Oleamide | Voltage-gated Na+ channels | IC50 | 4.6 µM | Mouse | [26] |

Table 2: Enzyme Kinetic Parameters for LCFAA Metabolism

| Enzyme | Substrate | Km | Vmax | Source | Reference |

| NAPE-PLD | flame-NAPE | 1.9 ± 0.2 µM | - | Recombinant Mouse | [13] |

| FAAH | Faah-IN-5 (Inhibitor) | IC50 = 10.5 nM | - | - | [4] |

Table 3: Physiological Concentrations of Oleamide

| Biological Matrix | Condition | Concentration | Species | Reference |

| Cerebrospinal Fluid | Sleep-deprived (≥ 6h) | 3- to 4-fold increase | Rat | [29] |

Detailed Experimental Protocols

Protocol 1: Quantification of Long-Chain Fatty Acid Amides by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of LCFAAs from biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC-MS/MS Workflow for LCFAA Quantification.

1. Sample Preparation and Extraction:

-

To a 100 µL plasma sample, add a known amount of a stable isotope-labeled internal standard (e.g., d4-Anandamide).[2]

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile (B52724).[2]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for each analyte and the internal standard.[2]

-

3. Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.

-

Determine the concentration of the LCFAA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)

This protocol describes a common method for measuring FAAH activity in biological samples using a fluorogenic substrate.[4][8][32][33]

1. Reagents and Materials:

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[4][33]

-

FAAH enzyme source (recombinant FAAH or tissue/cell lysates).

-

Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA).[4][33]

-

FAAH inhibitor (for control experiments).

-

96-well black, flat-bottomed microplate.

-

Fluorescence plate reader.

2. Assay Procedure:

-

Prepare a reaction mixture containing the FAAH assay buffer and the FAAH enzyme source in the wells of the microplate.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time.

-

Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.

-

Immediately measure the fluorescence kinetically at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm at 37°C.[4][8][32][33]

-

The rate of increase in fluorescence is proportional to the FAAH activity.

3. Data Analysis:

-

Calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time curve).

-

For inhibitor studies, plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 3: N-Acyl-Phosphatidylethanolamine-Specific Phospholipase D (NAPE-PLD) Activity Assay (Fluorometric)

This protocol outlines a method for measuring NAPE-PLD activity using a fluorogenic NAPE analog.[20][34][35]

1. Reagents and Materials:

-

Assay Buffer.

-

NAPE-PLD enzyme source (e.g., membrane lysates from cells overexpressing NAPE-PLD).

-

Fluorogenic NAPE substrate (e.g., PED-A1 or flame-NAPE).[34][35]

-

NAPE-PLD inhibitor (e.g., bithionol).[35]

-

96-well black, flat-bottomed microplate.

-

Fluorescence plate reader.

2. Assay Procedure:

-

Add the NAPE-PLD enzyme source to the wells of the microplate containing the assay buffer.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor.

-

Initiate the reaction by adding the fluorogenic NAPE substrate.

-

Incubate the plate at 37°C.

-

Measure the fluorescence at appropriate excitation and emission wavelengths. The hydrolysis of the substrate by NAPE-PLD results in an increase in fluorescence.

3. Data Analysis:

-

The increase in fluorescence is proportional to the NAPE-PLD activity.

-

For inhibitor studies, determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Protocol 4: Radioligand Binding Assay for Cannabinoid Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for CB1 or CB2 receptors using a radiolabeled ligand.[1][3][17][36][37]

1. Reagents and Materials:

-

Cell membranes expressing CB1 or CB2 receptors.

-

Test compound (unlabeled).

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).[1]

-

Glass fiber filters.

-

Scintillation counter.

2. Assay Procedure:

-

In a 96-well plate, set up three types of reactions:

-

Total Binding: Cell membranes + radioligand.

-

Non-specific Binding: Cell membranes + radioligand + non-specific binding control.

-

Competitive Binding: Cell membranes + radioligand + varying concentrations of the test compound.

-

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters, which traps the receptor-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 5: Calcium Imaging for TRPV1 Activation

This protocol describes a method to assess the activation of TRPV1 channels by measuring changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator.[9][19][21][22]

1. Cell Preparation:

-

Culture cells expressing TRPV1 (e.g., HEK293 cells stably expressing TRPV1 or primary dorsal root ganglion neurons) on glass coverslips.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

2. Calcium Imaging:

-

Mount the coverslip on a fluorescence microscope equipped with a perfusion system.

-

Establish a baseline fluorescence reading.

-

Apply the test compound (e.g., anandamide or capsaicin) to the cells via the perfusion system.

-

Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in [Ca²⁺]i due to the influx of calcium through the activated TRPV1 channels.

3. Data Analysis:

-

Quantify the change in fluorescence intensity to determine the magnitude of the calcium response.

-

Generate dose-response curves by applying different concentrations of the agonist to calculate the EC50 value.

Conclusion

Long-chain fatty acid amides represent a fascinating and physiologically important class of lipid signaling molecules. Their involvement in a wide array of biological processes, from pain and inflammation to sleep and appetite, underscores their significance as potential therapeutic targets. The continued investigation into their complex signaling networks, aided by the robust experimental methodologies outlined in this guide, will undoubtedly pave the way for novel drug discovery and a deeper understanding of human health and disease. The quantitative data provided herein serves as a valuable resource for researchers in the field, facilitating the design and interpretation of future studies on these versatile endogenous lipids.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abcam.cn [abcam.cn]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Nuclear Receptor Peroxisome Proliferator-Activated Receptor-α Mediates the Anti-Inflammatory Actions of Palmitoylethanolamide [escholarship.org]

- 13. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]

- 15. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Direct Anandamide Activation of TRPV1 Produces Divergent Calcium and Current Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 21. Direct Anandamide Activation of TRPV1 Produces Divergent Calcium and Current Responses | Semantic Scholar [semanticscholar.org]

- 22. Anandamide acts as an intracellular messenger amplifying Ca2+ influx via TRPV1 channels | The EMBO Journal [link.springer.com]

- 23. Palmitoylethanolamide counteracts hepatic metabolic inflexibility modulating mitochondrial function and efficiency in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Palmitoylethanolamide Exerts Antiproliferative Effect and Downregulates VEGF Signaling in Caco-2 Human Colon Carcinoma Cell Line Through a Selective PPAR-α-Dependent Inhibition of Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Palmitoylethanolamide Modulates Inflammation-Associated Vascular Endothelial Growth Factor (VEGF) Signaling via the Akt/mTOR Pathway in a Selective Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α)-Dependent Manner | PLOS One [journals.plos.org]

- 26. Stereoselective modulatory actions of oleamide on GABAA receptors and voltage-gated Na+ channels in vitro: a putative endogenous ligand for depressant drug sites in CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Stereoselective modulatory actions of oleamide on GABA(A) receptors and voltage-gated Na(+) channels in vitro: a putative endogenous ligand for depressant drug sites in CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Deletion of the GABA(A) receptor beta 3 subunit eliminates the hypnotic actions of oleamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Characterization of the hypnotic properties of oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 31. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 32. sigmaaldrich.cn [sigmaaldrich.cn]

- 33. cdn.caymanchem.com [cdn.caymanchem.com]

- 34. pubs.acs.org [pubs.acs.org]

- 35. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to Behenamide for Researchers and Drug Development Professionals

Introduction

Behenamide (Docosanamide), a long-chain saturated fatty acid amide, finds applications in various industrial and research sectors, including its use as a slip agent, lubricant, and in cosmetic formulations.[1] Its well-defined chemical structure makes it an excellent subject for spectroscopic analysis, providing a clear example of the spectral characteristics of long-chain primary amides. This technical guide presents a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Given the limited availability of published experimental spectra, this guide combines known data with predicted values based on established spectroscopic principles to offer a comprehensive analytical resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 3061-75-4 | [2][3][4] |

| Molecular Formula | C₂₂H₄₅NO | [2][3][4] |

| Molecular Weight | 339.60 g/mol | [4][5] |

| Melting Point | 110-113 °C | [2][5] |

| Appearance | White solid | [2] |

Spectroscopic Data

The following sections provide a detailed analysis of the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy